7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S2/c1-14-8-10-27(11-9-14)20-24-18-17(19(29)26(3)22(30)25(18)2)28(20)12-13-31-21-23-15-6-4-5-7-16(15)32-21/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHPYIVGIVUCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a purine core, a benzothiazole moiety, and a piperidine ring, which are commonly associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.42 g/mol. The presence of nitrogen and sulfur atoms in its structure allows for diverse interactions within biological systems.
Research indicates that this compound interacts with several molecular targets:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators. This suggests potential applications in anti-inflammatory therapies.
- Antitumor Activity : Preliminary studies suggest that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor properties .
Biological Activity
The biological activities of this compound include:
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase suggests that it could be developed as an anti-inflammatory agent. Studies have demonstrated that compounds with similar structures can significantly reduce inflammation in animal models.
Antitumor Properties
Research into related purine derivatives has shown promising results in inhibiting tumor growth. For instance, studies have reported that certain analogs exhibit IC50 values in the nanomolar range against various cancer cell lines .
Antimicrobial Activity
The benzothiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against bacteria and fungi, suggesting that this compound may also possess similar properties .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers following treatment with the compound .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis and inhibited cell proliferation at concentrations lower than 10 µM. This highlights its potential as an effective antitumor agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The purine core is known for its role in nucleic acid metabolism, making it a target for cancer therapy. Studies have shown that modifications in the side chains can enhance the cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has shown promise in exhibiting antimicrobial activity. Its structure suggests potential interactions with bacterial enzymes or receptors, which can inhibit growth or induce cell death in pathogens like Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups enhances this activity by increasing the compound's lipophilicity and cellular uptake .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The benzo[d]thiazole moiety is often associated with anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or enzymes .
Case Studies
Several studies have documented the biological evaluations of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in modified purine derivatives against K562 cell lines. |
| Study B | Reported moderate antibacterial activity against multiple strains when tested with similar thiol compounds. |
| Study C | Explored the anti-inflammatory potential through cytokine assays revealing promising results in vitro. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The purine core and thioether group facilitate nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Thioether Oxidation | H₂O₂ in acetic acid, 50–60°C | Sulfoxide or sulfone derivatives | Reaction selectivity depends on peroxide concentration and temperature. |
| Amide Hydrolysis | HCl (6M), reflux | Cleavage of the purine-dione ring system | Requires acidic conditions to protonate nitrogen centers. |
Alkylation and Acylation
The secondary amine in the 4-methylpiperidine group undergoes alkylation and acylation:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| N-Alkylation | Methyl iodide, DMF, NaH | Quaternary ammonium derivatives | Enhanced water solubility observed in alkylated products. |
| Acylation | Acetyl chloride, pyridine | Acetylated piperidine derivatives | Steric hindrance from the 4-methyl group slows reaction kinetics. |
Purine Ring Modifications
The purine scaffold participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Bromination | Br₂ in CCl₄, Fe catalyst | 8-bromo-purine derivative | Bromine preferentially attacks the C8 position. |
| Ring-Opening | NH₃, high pressure | Imidazole and pyrimidine fragments | Reaction reversibility noted under basic conditions. |
Benzothiazole Reactivity
The benzothiazole moiety engages in cyclocondensation and metal coordination:
Cross-Coupling Reactions
Transition metal-catalyzed coupling reactions modify the benzothiazole or purine subunits:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized derivatives | Limited yield (~45%) due to steric bulk. |
| Sonogashira Coupling | Pd/C, CuI, terminal alkyne | Alkynylated purine analogs | Reaction requires anhydrous conditions. |
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments is critical for pharmacological applications:
| Condition | pH | Half-Life | Degradation Products | Source |
|---|---|---|---|---|
| Acidic (HCl, 1M) | 1.5 | 2.1 hours | Purine ring-opened fragments | |
| Neutral (H₂O) | 7.0 | >48 hours | No significant degradation | |
| Basic (NaOH, 0.1M) | 12.0 | 6.8 hours | Thioether cleavage products |
Analytical Characterization of Reactions
Key techniques used to study reaction outcomes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
